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This technical support center provides researchers, scientists, and drug development

professionals with essential information for the safe and effective use of Targinact (prolonged-

release oxycodone/naloxone) in elderly research subjects. The following troubleshooting

guides, frequently asked questions (FAQs), and detailed protocols are designed to address

specific issues that may be encountered during experimental studies.

Frequently Asked questions (FAQs)
Q1: What is the recommended starting dose of Targinact for opioid-naïve elderly patients?

A1: For opioid-naïve elderly patients, the usual starting dose is 10 mg/5 mg of oxycodone

hydrochloride/naloxone hydrochloride administered at 12-hourly intervals.[1][2] To facilitate

dose titration, lower strengths such as 5 mg/2.5 mg may also be considered for initiating

therapy and for individual dose adjustments.[1] In elderly patients who are infirm or debilitated,

it is recommended to reduce the usual starting dose by one-third to one-half.[3][4]

Q2: How should the dose of Targinact be titrated in elderly subjects?

A2: Dose adjustments should be made cautiously, typically every 1-2 days, in increments of 5

mg/2.5 mg of oxycodone/naloxone twice daily.[1][2] The primary goal of titration is to establish

a patient-specific dose that maintains adequate analgesia while minimizing the need for rescue

medication.[1][2]
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Q3: What are the most common adverse effects of Targinact in the elderly?

A3: As with other opioids, common adverse effects in elderly patients may include drowsiness,

dizziness, nausea, and vomiting.[5][6] Due to the naloxone component, diarrhea can also

occur, particularly at the beginning of treatment.[3] While Targinact is designed to mitigate

opioid-induced constipation, it is still a potential side effect that requires monitoring.

Q4: Are there pharmacokinetic differences for Targinact in elderly versus younger adult

subjects?

A4: Yes, studies have shown that plasma concentrations of both oxycodone and naloxone are

elevated in elderly patients compared to younger adults.[1] Specifically, the mean exposure

(AUC) to oxycodone has been reported to be approximately 18% greater in the elderly.[3]

These age-related pharmacokinetic changes may necessitate more cautious dosing and

monitoring in the geriatric population.[7]

Q5: How does Targinact's efficacy in elderly patients compare to other opioids?

A5: Clinical trials have demonstrated that the analgesic efficacy of Targinact is equivalent to

prolonged-release oxycodone formulations.[1] Studies focusing on elderly populations have

shown that low-dose Targinact can provide significant pain relief and improve quality of life in

older patients with chronic pain.[5][8][9]

Troubleshooting Guide
Problem: Subject is experiencing excessive sedation.

Assessment:

Monitor the subject's sedation level using a standardized scale such as the Pasero Opioid-

Induced Sedation Scale (POSS) or a simple numeric rating scale (0=wide awake,

3=difficult to rouse).[10][11]

Assess respiratory rate and oxygen saturation (SpO2) via pulse oximetry.[12][13][14]

Review concomitant medications for other central nervous system depressants (e.g.,

benzodiazepines, gabapentinoids).
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Management:

If the sedation score is 2 (easy to rouse but unable to remain awake), withhold the next

dose of Targinact and reduce subsequent doses.[10]

If the sedation score is 3 (difficult to rouse), immediately attempt to rouse the subject,

withhold all opioids, and be prepared to administer naloxone if respiratory depression is

suspected.

Consider a dose reduction of 25-50% for subsequent administrations once the subject is

stable.[15]

Problem: Subject reports persistent nausea and/or vomiting.

Assessment:

Evaluate the timing and severity of nausea and vomiting in relation to Targinact
administration.

Assess for other potential causes, such as concomitant medications or gastrointestinal

issues.

Rule out constipation as a contributing factor, as it can lead to nausea.[16]

Management:

Consider the prophylactic use of an antiemetic, particularly during the initiation of

Targinact therapy.[17][18]

Metoclopramide may be effective for opioid-induced nausea by increasing gastrointestinal

motility.[16]

If nausea persists, an opioid rotation to a different analgesic may be considered.[16][19]

Problem: Subject develops diarrhea.

Assessment:
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Diarrhea may be an effect of the naloxone component of Targinact, especially upon

initiation of treatment.[3]

Assess the frequency and severity of diarrhea.

Rule out other causes of diarrhea, such as infection or other medications.

Management:

Diarrhea is often transient and may resolve with continued treatment.

Ensure the subject maintains adequate hydration.

If diarrhea is severe or persistent, a dose reduction or discontinuation of Targinact may be

necessary.

Data Summary
Table 1: Adverse Events in Elderly Patients Treated with Oxycodone/Naloxone (OXN-PR)

Adverse Event
Frequency in Elderly
Patients (%)

Reference

Drowsiness
Leading to discontinuation in

1.9% of patients in one study.
[5]

Dry Mouth
Low incidence (1%) in a

pooled analysis.
[5]

Nausea and Vomiting
Common opioid-related side

effects.
[5][6]

Constipation
Significantly improved

compared to oxycodone alone.
[6]

Table 2: Efficacy of Low-Dose Oxycodone/Naloxone (OXN-PR) in Elderly Patients (≥70 years)

with Chronic Pain
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Efficacy Outcome Result Reference

Pain Intensity Reduction

(≥30%)

Achieved by 71.7% of patients

after 4 weeks.
[9]

Mean Pain Intensity (NRS)

Reduced from 7.1 to a final

score reflecting a 66.7%

reduction at 60 days.

[9]

Bowel Function Index (BFI)

Mean decrease of -28.2 from

baseline to 60 days, indicating

improved bowel function.

[9]

Quality of Life
Significant improvements

noted.
[5]

Detailed Experimental Protocols
Protocol 1: Assessment of Analgesic Efficacy

Pain Assessment Tools:

For cognitively intact elderly subjects, use the Numeric Rating Scale (NRS), where 0 is "no

pain" and 10 is "the worst pain imaginable".[20][21]

For subjects with mild to moderate cognitive impairment, the Faces Pain Scale-Revised

(FPS-R) is a suitable alternative.[20][21]

For subjects with advanced dementia or inability to self-report, use an observational scale

such as the Pain Assessment in Advanced Dementia (PAINAD) scale.[22][23] The

PAINAD scale assesses five behaviors: breathing, negative vocalization, facial expression,

body language, and consolability, with scores ranging from 0 to 10.[23]

Assessment Schedule:

Conduct a baseline pain assessment prior to the first dose of Targinact.

Perform subsequent pain assessments at regular intervals (e.g., 1, 2, 4, 8, and 12 hours

post-dose) and before the administration of each subsequent dose.
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Record the use of any rescue medication for breakthrough pain.

Protocol 2: Assessment of Bowel Function
Assessment Tool:

Utilize the Bowel Function Index (BFI), a validated, clinician-administered tool specifically

for opioid-induced constipation.[24][25][26][27]

BFI Questionnaire:

The BFI consists of three questions rated on a numerical analog scale from 0 to 100,

where 0 represents no difficulty and 100 represents severe difficulty.[24][27][28]

1. "How easy was it to have a bowel movement in the last 7 days?"

2. "What is your feeling of incomplete bowel evacuation in the last 7 days?"

3. "What is your personal judgment of constipation in the last 7 days?"

Scoring:

The BFI score is the average of the three individual item scores.[24]

A change in the BFI score of ≥12 points is considered clinically meaningful.[24][27] A BFI

score of ≤30 is generally indicative of normal bowel function.[24]

Assessment Schedule:

Administer the BFI at baseline before initiating Targinact.

Repeat the BFI assessment at regular follow-up visits (e.g., weekly for the first month,

then monthly).

Protocol 3: Monitoring for Respiratory Depression and
Sedation

Sedation Monitoring:
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Use a standardized sedation scale at regular intervals, especially after dose initiation and

titration. A common scale is:[10]

0 = Wide awake

1 = Easy to rouse

2 = Easy to rouse but unable to remain awake

3 = Difficult to rouse

Aim to maintain a sedation score of less than 2.[10]

Respiratory Monitoring:

Monitor respiratory rate and oxygen saturation (SpO2) using pulse oximetry.[12][13]

For high-risk patients, consider continuous capnography to monitor end-tidal carbon

dioxide (EtCO2) for a more sensitive measure of respiratory depression.[14][29][30]

A respiratory depression event may be defined as a respiratory rate ≤5 breaths/min, SpO2

≤85%, or EtCO2 ≤15 or ≥60 mm Hg for ≥3 minutes, or an apnea episode lasting >30

seconds.[29]

Monitoring Frequency:

Monitor vital signs, including sedation score, respiratory rate, and SpO2, before and at

peak effect after each dose of Targinact, especially during the initial titration phase.

Visualizations
Caption: Mechanism of Action of Targinact (Oxycodone/Naloxone).
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Caption: Experimental Workflow for a Targinact Clinical Trial in Elderly Subjects.
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Subject appears sedated

Assess Sedation Score (e.g., POSS)

Score 0-1
(Awake/Easily Roused)

Score 2
(Easy to rouse,

unable to stay awake)

Score 3
(Difficult to rouse)

Continue Targinact at current dose.
Monitor closely.

Yes

Withhold next Targinact dose.
Assess respiratory status.

Yes

Attempt to rouse subject.
Withhold all opioids.

Yes

Consider 25-50% dose reduction
for subsequent doses.

Consider Naloxone if
respiratory depression is present.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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